

How to avoid chlorophyllase activity during pigment extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorophyllide a*

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Technical Support Center: Pigment Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid chlorophyllase activity during pigment extraction.

Frequently Asked Questions (FAQs)

Q1: What is chlorophyllase and why is it a problem during pigment extraction?

A1: Chlorophyllase (CLH) is a hydrolase enzyme naturally present in plants.^[1] During pigment extraction, especially when using solvents like acetone or alcohol, this enzyme can become active and catalyze the removal of the phytol side chain from chlorophyll.^{[1][2]} This enzymatic activity results in the formation of chlorophyllide.^{[1][2]} While chlorophyll and chlorophyllide have similar absorption spectra in the visible light range, their different polarities cause them to separate during High-Performance Liquid Chromatography (HPLC) analysis.^[1] The artificial formation of chlorophyllide can lead to an underestimation of the actual chlorophyll concentration, resulting in erroneous data.^[1]

Q2: What are the most effective methods to prevent chlorophyllase activity?

A2: There are three primary methods recommended to minimize or eliminate chlorophyllase activity during pigment extraction:

- Brief Boiling: A quick boiling of the leaf samples before extraction can effectively inactivate the chlorophyllase enzyme.[1][2]
- Sub-Zero Temperature Extraction: Performing the grinding and homogenization of leaf samples at sub-zero temperatures significantly reduces enzyme activity.[1][2]
- Solvent Selection: Using N, N'-dimethylformamide (DMF) as the extraction solvent can suppress chlorophyllase activity in some plant species.[1][2]

Q3: Is there a universally best method to inhibit chlorophyllase for all plant species?

A3: No, the effectiveness of each method can vary depending on the plant species. While brief boiling and sub-zero temperature extraction have been shown to be effective across a range of species including *Arabidopsis thaliana*, *Glebionis coronaria*, *Pisum sativum* L., and *Prunus sargentii* Rehd, the use of DMF to suppress chlorophyllase activity was found to be effective primarily in *Arabidopsis* leaves.[1][2] Therefore, it is crucial to select the appropriate method based on the specific plant material being studied.

Q4: Can chlorophyllase activity affect analytical techniques other than HPLC?

A4: Chlorophyllase activity is of particular concern for HPLC analysis due to the separation of chlorophyll and chlorophyllide. For conventional spectroscopic methods that measure absorbance in the visible light spectrum, the conversion of chlorophyll to chlorophyllide does not significantly affect the results because their absorption spectra are nearly identical.[1]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpected peak in HPLC chromatogram corresponding to chlorophyllide.	Chlorophyllase activity during extraction.	Implement one of the recommended inhibition methods: brief boiling, sub-zero temperature extraction, or using DMF as a solvent (for appropriate species). [3]
Low chlorophyll a/b ratio in results.	Incomplete extraction of chlorophyll b.	Use methanol for extraction as it has been shown to extract chlorophyll b more completely than 80% acetone. [3]
Overall low pigment yield.	Inefficient extraction procedure.	Ensure thorough grinding of the plant material. For freeze-dried samples, diethyl ether is an excellent solvent for quantitative extraction. [4]
Pigment degradation during the process.	Exposure to light, warmth, or plant acids.	Perform all extraction steps in dim light and keep samples and solvents cold. [3] Add a neutralizing agent like magnesium carbonate ($MgCO_3$) or sodium bicarbonate to the extraction solvent to prevent pheophytin formation. [4]
DMF is not preventing chlorophyllide formation.	Species-specific enzyme characteristics.	DMF's effectiveness in inhibiting chlorophyllase is not universal across all plant species. [1] [2] Switch to either the brief boiling or sub-zero temperature extraction method.

Experimental Protocols

Method 1: Brief Boiling to Inactivate Chlorophyllase

This method is practical for many leaf types and effectively inactivates chlorophyllase.

Materials:

- Fresh leaf tissue
- Boiling water bath
- Ice bath
- Mortar and pestle (pre-chilled)
- Extraction solvent (e.g., 80% acetone or 100% methanol)
- Centrifuge and tubes
- Spectrophotometer or HPLC system

Procedure:

- Weigh the fresh leaf tissue.
- Immerse the leaves in boiling water for a brief period (e.g., 5-10 seconds). The optimal time may need to be determined empirically for very thick leaves to ensure heat penetration without significant pigment degradation.
- Immediately transfer the boiled leaves to an ice bath to rapidly cool them and halt any further reactions.
- Blot the leaves dry.
- Proceed with your standard pigment extraction protocol by grinding the tissue in a chilled mortar and pestle with the chosen extraction solvent.
- Centrifuge the extract to pellet the cell debris.

- Analyze the supernatant using a spectrophotometer or HPLC.

Method 2: Sub-Zero Temperature Extraction

This method minimizes chlorophyllase activity by maintaining a very low temperature throughout the extraction process.

Materials:

- Fresh leaf tissue
- Liquid nitrogen
- Pre-chilled mortar and pestle
- Extraction solvent (e.g., 100% acetone) cooled to -20°C
- Centrifuge and tubes (pre-chilled)
- Spectrophotometer or HPLC system

Procedure:

- Freeze the fresh leaf tissue in liquid nitrogen.
- Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to prevent the sample from thawing during this step.
- Add the pre-cooled (-20°C) extraction solvent to the powdered tissue and continue to homogenize.
- Transfer the homogenate to a pre-chilled centrifuge tube.
- Centrifuge at a low temperature to pellet the cell debris.
- Analyze the supernatant using a spectrophotometer or HPLC.

Method 3: N, N'-dimethylformamide (DMF) Extraction

This method relies on the solvent to inhibit chlorophyllase activity and is particularly effective for *Arabidopsis*.

Materials:

- Fresh leaf tissue
- N, N'-dimethylformamide (DMF)
- Vials or tubes
- Shaker or rotator
- Centrifuge and tubes
- Spectrophotometer or HPLC system

Procedure:

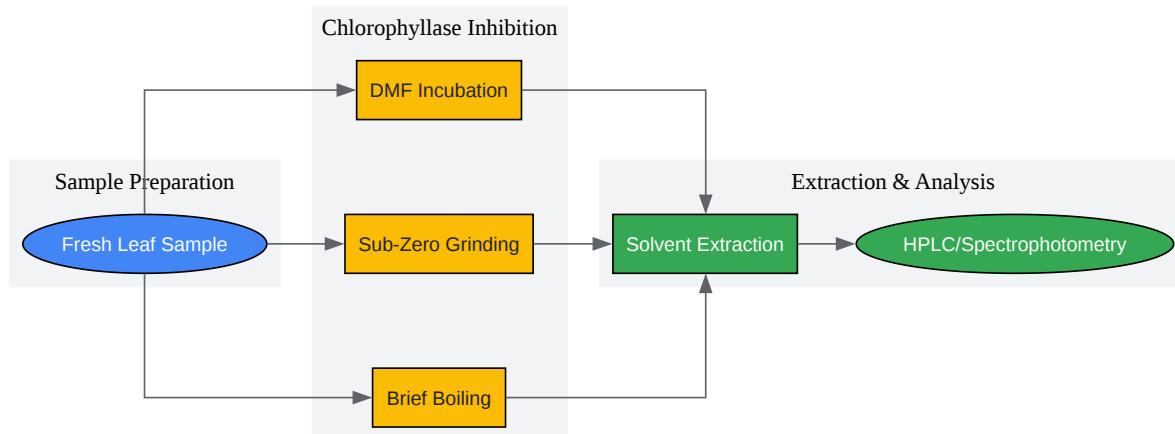
- Place the weighed fresh leaf tissue into a vial.
- Add a sufficient volume of DMF to completely submerge the tissue.
- Incubate the vials in the dark at 4°C for 24-48 hours, or until the tissue appears white. Gentle agitation on a shaker can facilitate extraction.
- After incubation, centrifuge the vials to pellet any remaining tissue debris.
- Analyze the supernatant using a spectrophotometer or HPLC.

Data Summary

Table 1: Comparison of Methods to Inhibit Chlorophyllase Activity

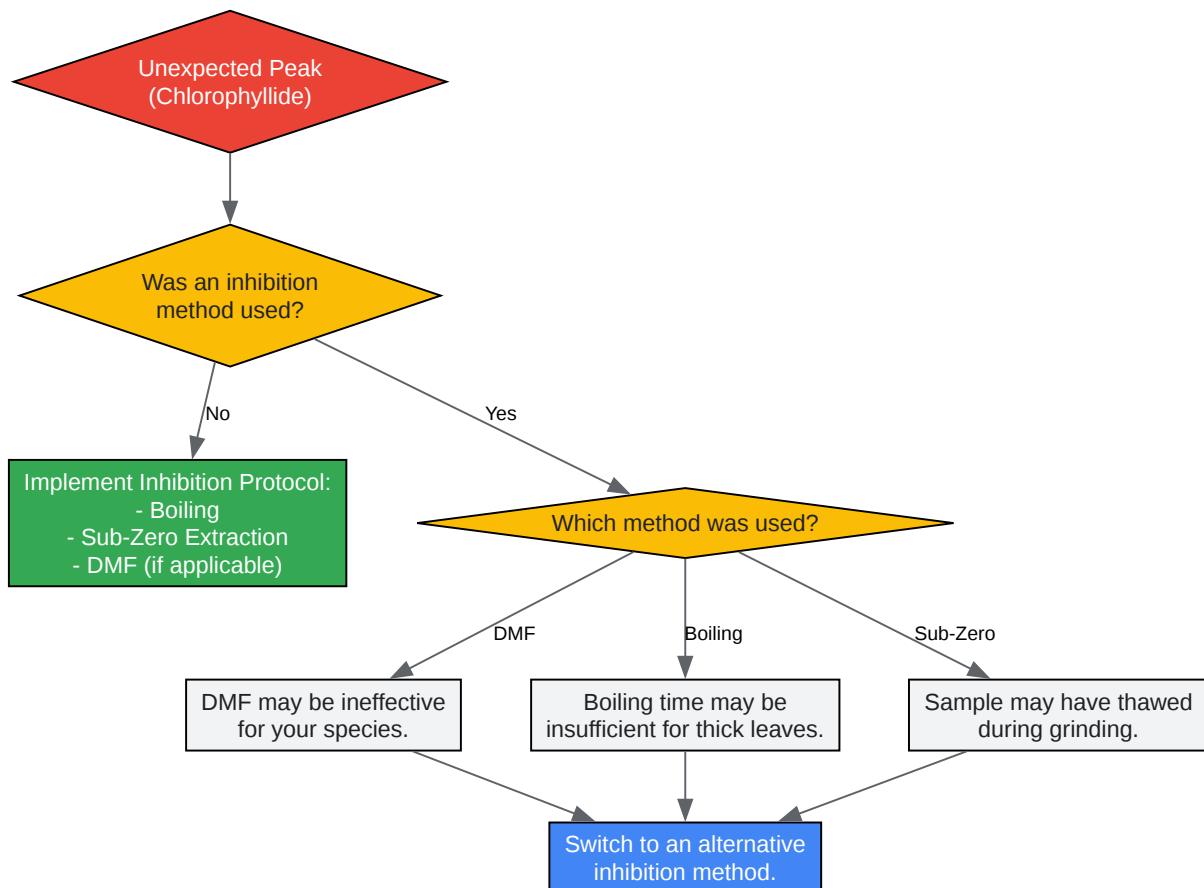
Method	Principle	Advantages	Disadvantages	Recommended For
Brief Boiling	Thermal inactivation of the chlorophyllase enzyme.	Simple, rapid, and effective for a wide range of species.[1][2]	May cause a small amount of chlorophyll a to convert to pheophytin a. May not be suitable for very thick leaves.	General use with most leaf types.
Sub-Zero Temperature Extraction	Reduction of enzyme kinetics at very low temperatures.	Highly effective at preventing chlorophyllase activity.[1][2]	Requires liquid nitrogen and careful handling to maintain low temperatures. Can be more laborious for a large number of samples.	Samples where even minimal chlorophyll degradation is a concern.
DMF Extraction	Solvent-based inhibition of chlorophyllase.	Simple procedure that does not require grinding for some tissues.	Effectiveness is species-dependent; not universally applicable.[1][2] DMF is a more hazardous solvent than acetone or ethanol.	Primarily recommended for <i>Arabidopsis thaliana</i> .

Visualizations



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Caption: Experimental workflow for pigment extraction with chlorophyllase inhibition.



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Caption: Troubleshooting logic for chlorophyllide contamination in pigment extracts.

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- To cite this document: BenchChem. [How to avoid chlorophyllase activity during pigment extraction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213350#how-to-avoid-chlorophyllase-activity-during-pigment-extraction>]

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